molecular formula C5H6Cl3NO3 B3054178 Alanine, N-(trichloroacetyl)- CAS No. 5872-14-0

Alanine, N-(trichloroacetyl)-

Cat. No. B3054178
CAS RN: 5872-14-0
M. Wt: 234.46 g/mol
InChI Key: BJIGRUOFTMCCOZ-UHFFFAOYSA-N
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Description

Alanine, N-(trichloroacetyl)- is a chemical compound with the molecular formula C4H6Cl3NO2 . It is a derivative of the amino acid alanine, with a trichloroacetyl group attached to the nitrogen atom . Alanine, N-(trichloroacetyl)- is commonly used in organic synthesis as a protecting group for the amino group in peptides and other organic molecules .

Scientific Research Applications

Enzyme Catalysis and Biotechnological Applications

Alanine dehydrogenase (AlaDH) catalyzes the reversible conversion of L-alanine to pyruvate, playing a crucial role in microorganisms' metabolism. This enzymatic activity facilitates the generation of energy, synthesis of essential biomolecules, and redox balancing. AlaDH's applications extend to pharmaceutical, environmental, and food industries, showcasing its versatility and importance in biotechnological innovations. The comprehensive review by Dave and Kadeppagari (2019) explores AlaDH's characteristics and wide-ranging applications, underscoring its significance in scientific research and industry applications (Dave & Kadeppagari, 2019).

Clinical and Environmental Health Perspectives

Alanine/electron spin resonance (ESR) dosimetry, particularly focusing on the ESR/alanine system, has shown promising potential for clinical applications. This method, thanks to its properties such as water-equivalent composition and high precision, is suitable for various clinical settings including intensity-modulated radiation therapy and radiosurgery. Baffa and Kinoshita (2014) discuss the advancements in sensitivity and the development of minidosimeters, highlighting the ESR/alanine system's capability to extend its application in modern clinical practices (Baffa & Kinoshita, 2014).

Agricultural Nutrients and Neurotoxin Production

The production of β-N-methylamino-L-alanine (BMAA), a neurotoxin, may be influenced by agricultural nutrients, posing emerging public health concerns. Zhang and Whalen (2019) discuss how nutrient-rich agricultural runoff can stimulate cyanobacterial blooms in freshwater environments, leading to elevated BMAA concentrations. This neurotoxin has been implicated in various neurodegenerative diseases, linking environmental factors to significant health risks (Zhang & Whalen, 2019).

properties

IUPAC Name

2-[(2,2,2-trichloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl3NO3/c1-2(3(10)11)9-4(12)5(6,7)8/h2H,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIGRUOFTMCCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alanine, N-(trichloroacetyl)-

CAS RN

5872-14-0
Record name Alanine, N-(trichloroacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5872-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC62337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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